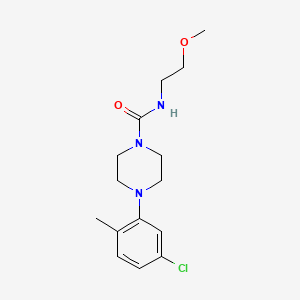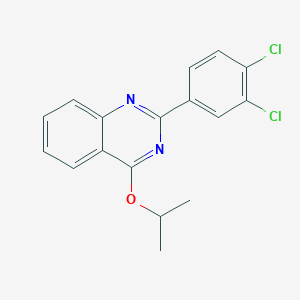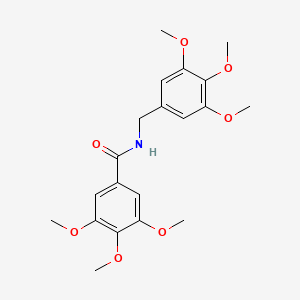
4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide
説明
4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a crucial role in many cellular processes, including cell differentiation, proliferation, and apoptosis.
作用機序
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII involves the inhibition of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity. 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ is a serine/threonine kinase that phosphorylates many cellular proteins, including glycogen synthase, tau protein, and beta-catenin. Inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity leads to the dephosphorylation of these proteins, resulting in a cascade of downstream effects. In cancer, inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity leads to the inhibition of tumor growth and induction of apoptosis. In Alzheimer's disease, inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity leads to the reduction of neurofibrillary tangles and improvement of cognitive function. In diabetes, inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity leads to the improvement of insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII are dependent on the specific disease or condition being studied. In cancer, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII has been shown to reduce the formation of neurofibrillary tangles and improve cognitive function in animal models. In diabetes, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII has been shown to improve insulin sensitivity and glucose uptake in animal models.
実験室実験の利点と制限
The advantages of using 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII in lab experiments include its potency and selectivity for 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ, its ability to inhibit 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity in vivo and in vitro, and its potential therapeutic applications in various diseases. The limitations of using 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII in lab experiments include its potential toxicity and off-target effects, the need for further studies to determine its optimal dosage and administration, and the need for further studies to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for the study of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII. One direction is the further exploration of its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is the development of more potent and selective 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitors with fewer off-target effects and improved safety and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII for different diseases and patient populations.
科学的研究の応用
The 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ is known to play a crucial role in tumor growth and progression. Inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ is involved in the formation of neurofibrillary tangles, a hallmark of the disease. Inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity has been shown to reduce the formation of neurofibrillary tangles and improve cognitive function in animal models. In diabetes, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ is involved in insulin signaling and glucose metabolism. Inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity has been shown to improve insulin sensitivity and glucose uptake in animal models.
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-12-3-4-13(16)11-14(12)18-6-8-19(9-7-18)15(20)17-5-10-21-2/h3-4,11H,5-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJAVITUMQELBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4746981.png)

![(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4746991.png)
![2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4747005.png)
![N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4747008.png)
![17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one](/img/structure/B4747010.png)

![N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4747026.png)
![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4747035.png)
![5-({[4-(5-isoxazolyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4747037.png)

![4-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)isoxazol-5-yl]butan-2-ol](/img/structure/B4747055.png)
![4-(4-isopropylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4747064.png)
![(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4747072.png)